molecular formula C7H12ClNO B14151047 (S)-1-(Furan-2-yl)propan-1-amine hydrochloride CAS No. 874015-39-1

(S)-1-(Furan-2-yl)propan-1-amine hydrochloride

Cat. No.: B14151047
CAS No.: 874015-39-1
M. Wt: 161.63 g/mol
InChI Key: BCNVPMDZPQVRDR-RGMNGODLSA-N
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Description

(S)-1-(Furan-2-yl)propan-1-amine hydrochloride is a chiral amine compound that features a furan ring attached to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Furan-2-yl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-1-(Furan-2-yl)propan-1-amine.

    Hydrochloride Formation: The amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Furan-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The amine group can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

(S)-1-(Furan-2-yl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of (S)-1-(Furan-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Furan-2-yl)propan-1-amine hydrochloride: The enantiomer of the compound.

    2-Furylmethylamine: A related compound with a similar structure.

    Furfurylamine: Another furan-containing amine.

Uniqueness

(S)-1-(Furan-2-yl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both a furan ring and a propan-1-amine group. This combination of features contributes to its distinct chemical and biological properties.

Properties

CAS No.

874015-39-1

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

(1S)-1-(furan-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c1-2-6(8)7-4-3-5-9-7;/h3-6H,2,8H2,1H3;1H/t6-;/m0./s1

InChI Key

BCNVPMDZPQVRDR-RGMNGODLSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CO1)N.Cl

Canonical SMILES

CCC(C1=CC=CO1)N.Cl

Origin of Product

United States

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